4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline
Description
The compound 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline features a tetrahydroquinazoline core linked via a piperazine moiety to a pyridazine ring substituted with a morpholine group. Key structural and functional attributes include:
- Tetrahydroquinazoline core: Known for kinase inhibitory activity in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with ATP-binding pockets .
- Piperazine linker: Enhances conformational flexibility, improving binding to diverse biological targets .
- Pyridazine-morpholine substituent: Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen bonding, while morpholine improves aqueous solubility through its polar oxygen atom .
Properties
IUPAC Name |
4-[6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O/c1-2-4-17-16(3-1)20(22-15-21-17)27-9-7-25(8-10-27)18-5-6-19(24-23-18)26-11-13-28-14-12-26/h5-6,15H,1-4,7-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSPOTZQEGLYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline can involve multiple steps, starting from readily available precursors. Typically, the process may include:
Formation of the Pyridazine Ring: : This can be achieved through cyclization reactions, often involving hydrazine derivatives and diketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: : This step usually involves a nucleophilic substitution reaction where piperazine is introduced onto the pyridazine ring, facilitated by activating groups or intermediates.
Morpholine Addition: : Introducing the morpholin-4-yl group to the compound can be done through nucleophilic substitution or via more direct methods such as Buchwald-Hartwig amination, using palladium catalysts.
Cyclization to Form the Quinazoline: : The final step involves the cyclization to form the tetrahydroquinazoline structure. This can be achieved through intramolecular cyclization reactions, often requiring specific catalysts and controlled conditions.
Industrial Production Methods
For industrial-scale production, the process would need optimization for cost-effectiveness and yield. This could include:
Use of Catalysts: : Transition metal catalysts (like palladium or nickel) for efficient coupling reactions.
Flow Chemistry Techniques: : Continuous flow methods to enhance reaction efficiency and control.
Purification Steps: : Use of crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at the morpholine or quinazoline moiety, leading to the formation of N-oxides or other oxidative derivatives.
Reduction: : Reduction reactions could target the nitro groups, converting them to amines.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be expected, especially at the pyridazine and morpholine rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Metal hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Oxidative Derivatives: : Potential N-oxides and hydroxylated products.
Reductive Derivatives: : Amine derivatives.
Substituted Products: : Varied products based on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
The compound's diverse functional groups make it a valuable intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology
In biological research, it could serve as a scaffold for designing inhibitors or activators of specific enzymes or receptors.
Medicine
Industry
In the industry, it could be used in material science for developing novel polymers or as a ligand in catalysis.
Mechanism of Action
The mechanism of action of this compound in a biological context would depend on its interaction with specific molecular targets such as enzymes or receptors. The compound could bind to active sites or allosteric sites, affecting the activity of the target.
Molecular Targets and Pathways
Potential targets could include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to the target molecule, differing in core scaffolds or substituent groups:
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
Pyridazine vs. Pyrimidine derivatives (e.g., compound) with methyl/pyrazole groups exhibit increased hydrophobicity, which could enhance membrane permeability but reduce solubility .
Morpholine Positioning :
- Morpholine on pyridazine (target) vs. pyrimidine () alters electronic distribution. Pyridazine’s electron-deficient nature may stabilize interactions with positively charged residues in enzymatic pockets .
Core Scaffold Variations :
- The tetrahydroquinazoline core (target, ) is associated with kinase inhibition, while the sulfonamide core () may shift activity toward enzymes like carbonic anhydrase or cyclooxygenase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
